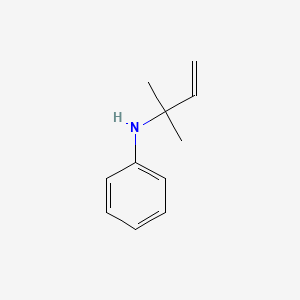

N-(2-Methylbut-3-en-2-yl)aniline

Description

Properties

CAS No. |

60173-64-0 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-(2-methylbut-3-en-2-yl)aniline |

InChI |

InChI=1S/C11H15N/c1-4-11(2,3)12-10-8-6-5-7-9-10/h4-9,12H,1H2,2-3H3 |

InChI Key |

UVXBXESWOBZYAM-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C=C)NC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Synthesis of Polyaniline Derivatives

N-(2-Methylbut-3-en-2-yl)aniline can be utilized to synthesize new polyaniline (PANI) derivatives. Research has shown that modifying aniline derivatives with various substituents can significantly influence the properties of the resulting polymers. For instance, the introduction of the 2-methylbut-3-en-2-yl group enhances solubility in organic solvents, which is critical for creating films used in electronic applications. The polymers derived from this compound have been characterized using techniques such as proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .

Key Properties of Polyaniline Derivatives:

| Property | Description |

|---|---|

| Solubility | Soluble in NMP, DMF, DMSO; moderately soluble in CHCl3, acetone, THF |

| Morphology | Changes from heterogeneous hierarchical to spherical structure upon substituent modification |

| Electrical Conductivity | High sensitivity to moisture and ammonia; suitable for sensor applications |

The ability to modify the side chains of PANI enhances its application potential in chemical sensors, particularly for detecting gases like ammonia and hydrogen sulfide .

Medicinal Chemistry

Drug Development

This compound serves as a valuable building block in medicinal chemistry for synthesizing drug candidates that contain hindered amine motifs. These motifs are critical for enhancing the pharmacological properties of compounds. The compound's steric hindrance allows for selective reactions that can lead to novel therapeutic agents .

Case Study: Synthesis of Imidazolidin-2-ones

A recent study demonstrated the use of this compound in the synthesis of imidazolidin-2-one derivatives via palladium-catalyzed reactions. The resulting compounds exhibited good yields and regioselectivity, showcasing the compound's utility in producing complex molecular architectures necessary for drug development .

Sensor Technology

Chemical Sensors

The unique properties of polyaniline derivatives synthesized from this compound make them ideal candidates for chemical sensors. These sensors can detect various gaseous substances due to the polymer's ability to change its electrical and optical properties upon interaction with different analytes .

Applications in Environmental Monitoring:

| Sensor Type | Target Analyte | Sensitivity Level |

|---|---|---|

| Amperometric Sensors | Ammonia (NH3) | High |

| Potentiometric Sensors | Hydrogen Sulfide (H2S) | Moderate |

| pH Sensors | Various | High |

The development of these sensors is crucial for environmental monitoring and industrial applications where gas detection is necessary .

Comparison with Similar Compounds

N-(3-Methylbut-2-en-1-yl)aniline ()

- Structural Differences : The substituent in this compound is a 3-methylbut-2-en-1-yl group, with the double bond at position 2 and the methyl group at position 3. This contrasts with the 2-methylbut-3-en-2-yl group in the target compound, leading to distinct steric and electronic profiles.

- Electronic Effects : The target compound’s methyl group at position 2 reduces electron density at the nitrogen due to hyperconjugation, whereas the linear alkenyl chain in N-(3-methylbut-2-en-1-yl)aniline allows for greater conjugation with the aromatic ring.

- Reactivity : The branched structure of N-(2-Methylbut-3-en-2-yl)aniline may hinder electrophilic substitution reactions at the aromatic ring compared to its less sterically hindered analog .

Nitrosoaniline Derivatives ()

Compounds such as 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) and N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) feature nitroso (–NO) groups and diverse substituents.

- Functional Group Impact : The nitroso group enhances electrophilicity, enabling nucleophilic aromatic substitution, whereas this compound lacks such activating groups, making it less reactive toward nucleophiles.

- Melting Points : Nitrosoaniline derivatives exhibit higher melting points (e.g., 2d: mp 145–147°C) due to hydrogen bonding and dipole interactions, whereas the target compound’s alkenyl substituent likely results in lower melting points .

N-(3-Methoxy-3-methyl-2-butylidene)-aniline ()

- Substituent Effects : The methoxy group in this compound is electron-donating, increasing the electron density at the nitrogen atom. In contrast, the methyl group in this compound is weakly electron-donating via hyperconjugation but sterically bulky.

- Synthetic Routes : Both compounds may involve Schiff base intermediates, but the methoxy group in the former requires additional protection/deprotection steps during synthesis .

Data Tables

Table 1. Structural and Physical Comparison

| Compound | Molecular Formula | Substituent Position | Key Functional Groups | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₅N | 2-methyl, 3-en | Alkenyl | Not reported | Steric hindrance reduces reactivity |

| N-(3-Methylbut-2-en-1-yl)aniline | C₁₁H₁₅N | 3-methyl, 2-en | Alkenyl | Not reported | Greater conjugation |

| 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline | C₁₅H₁₅ClN₂O₃ | Multiple positions | Nitroso, Chloro, Methoxy | 145–147 | High reactivity for substitution |

Research Findings and Key Insights

- Steric Effects: The branched alkenyl group in this compound limits its participation in polymerization reactions (cf. polyaniline nanostructures in ) due to hindered approach of oxidants or monomers .

- Electronic Modulation : Compared to nitrosoanilines (), the absence of electron-withdrawing groups in the target compound results in lower acidity of the aniline NH group.

- Synthetic Challenges : Analogous compounds () suggest that achieving high yields may require optimized conditions to manage steric bulk during substitution reactions .

Preparation Methods

Example Reaction Scheme (from literature):

This method allows for the preparation of both racemic and enantiomerically enriched this compound, depending on catalyst and ligand choice.

Synthesis via Ethynylation and Subsequent Functional Group Transformations

Another route involves the preparation of 2-methyl-3-butyne-2-ol as an intermediate, which can be further transformed into the desired alkylating agent for aniline N-alkylation.

- Preparation of 2-Methyl-3-butyne-2-ol : This compound is synthesized by ethynylation of acetone using acetylene gas in the presence of potassium hydroxide catalyst dissolved in liquefied ammonia. The reaction parameters are carefully controlled to optimize yield.

| Parameter | Range/Value |

|---|---|

| Acetylene : Liquefied ammonia ratio | 1 : 1.5–4.0 |

| Acetylene : Acetone ratio | 1 : 0.45–2.05 |

| Potassium hydroxide : Acetone ratio | 1 : 18.6–124.5 |

| Reaction temperature | 30–55 °C |

| Reaction time | 1.0–3.2 hours |

Process : Acetylene is dissolved in liquefied ammonia, then reacted with acetone and potassium hydroxide catalyst to form the ethynylation mixture. After reaction, flash distillation and neutralization steps isolate crude 2-methyl-3-butyne-2-ol.

Subsequent Steps : The 2-methyl-3-butyne-2-ol can be converted via hydrogenation or other functional group transformations to yield the 2-methylbut-3-en-2-yl moiety, which can then be used to alkylate aniline.

This multi-step approach is advantageous for industrial-scale synthesis due to the high yield and relatively simple equipment requirements.

Catalytic Hydrogenation and Alternative Amination Routes

Catalytic Hydrogenation : The allyl double bond in this compound can be selectively hydrogenated to yield saturated analogs, which may be useful intermediates or final products.

Buchwald-Hartwig Amination : Pd-catalyzed N-arylation of amines with aryl halides provides an alternative synthetic route, allowing the introduction of the 2-methylbut-3-en-2-yl group onto aniline derivatives with good yields and stereochemical control.

Summary Table of Preparation Methods

Research Findings and Notes

- The ethynylation method for preparing 2-methyl-3-butyne-2-ol is well-documented with detailed reaction parameters, offering a robust precursor for the target compound synthesis.

- Pd-catalyzed asymmetric amination provides a modern, efficient route to chiral this compound, important for applications requiring enantiomerically pure materials.

- The presence of the alkene side chain in the compound allows for further chemical transformations, including polymerization and hydrogenation, expanding its utility in materials science.

- Reaction conditions such as temperature, catalyst loading, and reagent ratios critically influence yield and selectivity, as demonstrated in the cited studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Methylbut-3-en-2-yl)aniline, and what methodological considerations are critical for optimizing yield and purity?

- Methodological Answer: Oxidative coupling methods, similar to substituted polyaniline synthesis, can be adapted. For example, using ammonium persulfate (APS) in acidic conditions (1M HCl) at low temperatures (5°C) to control polymerization side reactions. Key considerations include stoichiometric ratios of monomer to oxidizer, reaction temperature (to minimize alkenyl group degradation), and post-synthesis purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of N-(2-Methylbut-3-en-2-yl)aniline?

- Methodological Answer:

- X-ray diffraction (XRD) : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the sterically hindered alkenyl-amine group .

- IR spectroscopy : Identify amine N–H stretches (~3400 cm⁻¹) and alkenyl C=C vibrations (~1650 cm⁻¹) to confirm functional groups .

- NMR : ¹H/¹³C NMR to assign substituent positions (e.g., distinguishing methyl vs. alkenyl protons in the branched chain) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of N-(2-Methylbut-3-en-2-yl)aniline in soil systems, considering vertical migration and interphase partitioning?

- Methodological Answer:

- Soil column experiments : Simulate vertical migration by varying pumping speeds (e.g., 0.5–2.0 mL/min) to study advection-driven transport. Use HPLC-UV or GC-MS to quantify residual aniline derivatives in different soil layers .

- Numerical modeling : Develop a transport model incorporating soil porosity, organic carbon content, and partition coefficients (e.g., Kd) to predict spatial distribution .

Q. What strategies are recommended for resolving contradictions in reported crystallographic data for tertiary aniline derivatives like N-(2-Methylbut-3-en-2-yl)aniline?

- Methodological Answer:

- Cross-validate displacement parameters (e.g., anisotropic U<sup>ij</sup> values) using SHELXL refinement with high-resolution data (≤1.0 Å).

- Compare multiple datasets and apply Hirshfeld surface analysis to identify packing effects or disorder .

- Correlate with spectroscopic data (e.g., NMR coupling constants) to validate conformational preferences .

Q. How does the alkenyl substituent influence the electronic properties and reactivity of N-(2-Methylbut-3-en-2-yl)aniline in electrophilic substitution reactions?

- Methodological Answer:

- Experimental design : Perform competitive electrophilic substitution (e.g., nitration) with non-alkenyl analogs (e.g., N-methylaniline) to compare regioselectivity and reaction rates.

- Computational analysis : Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying activating/deactivating effects of the alkenyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity or stability data for N-(2-Methylbut-3-en-2-yl)aniline?

- Methodological Answer:

- Standardized purity assays : Use UV-Vis spectroscopy (e.g., absorbance at 400–600 nm) with certified reference materials to calibrate measurements .

- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure, monitoring decomposition via LC-MS.

- Interlaboratory validation : Compare results across labs using identical analytical protocols (e.g., ISO/IEC 17025 guidelines).

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.